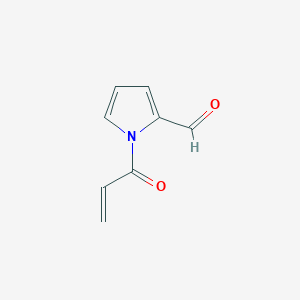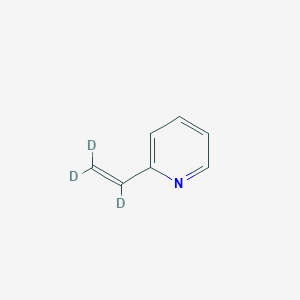
Dimethylazanium;nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylazanium;nitrate, also known as dimethylamine nitrate, is a chemical compound with the formula (CH₃)₂NH₂NO₃. It is a salt composed of the dimethylammonium cation and the nitrate anion. This compound is of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylazanium;nitrate can be synthesized through the reaction of dimethylamine with nitric acid. The reaction typically involves the following steps:
Reaction: Dimethylamine is reacted with concentrated nitric acid.
Neutralization: The resulting solution is neutralized to form the dimethylammonium nitrate salt.
Crystallization: The salt is then crystallized from the solution.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Reaction: A continuous flow of dimethylamine and nitric acid is maintained to ensure a steady production rate.
Purification: The product is purified through crystallization and filtration to remove any impurities.
Drying: The final product is dried to obtain the pure this compound crystals.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylazanium;nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen oxides.
Reduction: Under certain conditions, it can be reduced to form dimethylamine and other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to replace the nitrate group.
Major Products Formed
Oxidation: Nitrogen oxides such as NO₂ and NO.
Reduction: Dimethylamine and other amines.
Substitution: Compounds with different functional groups replacing the nitrate.
Applications De Recherche Scientifique
Dimethylazanium;nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of explosives and propellants due to its energetic properties.
Mécanisme D'action
The mechanism of action of dimethylazanium;nitrate involves its interaction with various molecular targets. In biological systems, it can act as a source of nitrate ions, which can participate in various biochemical pathways. The nitrate ions can be reduced to nitric oxide, a signaling molecule involved in vasodilation and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium nitrate: Similar in structure but with one less methyl group.
Ethylammonium nitrate: Similar but with an ethyl group instead of two methyl groups.
Trimethylammonium nitrate: Contains three methyl groups instead of two.
Uniqueness
Dimethylazanium;nitrate is unique due to its specific balance of properties, making it suitable for various applications in research and industry. Its energetic properties make it particularly valuable in the production of explosives and propellants.
Propriétés
Formule moléculaire |
C2H8N2O3 |
|---|---|
Poids moléculaire |
108.10 g/mol |
Nom IUPAC |
dimethylazanium;nitrate |
InChI |
InChI=1S/C2H7N.NO3/c1-3-2;2-1(3)4/h3H,1-2H3;/q;-1/p+1 |
Clé InChI |
PNPNMXIOVGWFOM-UHFFFAOYSA-O |
SMILES canonique |
C[NH2+]C.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)








![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl octadecanoate](/img/structure/B13831708.png)



